molecular formula C14H14N2OS B2408990 N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide CAS No. 2305384-78-3

N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide

Cat. No. B2408990
CAS RN: 2305384-78-3
M. Wt: 258.34
InChI Key: MWPDAYSSHMIAAK-UHFFFAOYSA-N
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Description

N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide, also known as TBB or TBBPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBB is a potent inhibitor of protein kinase CK2, an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. By inhibiting CK2, this compound disrupts many cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase-3β and casein kinase 1α.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide has several advantages for use in lab experiments, including its high potency and specificity for CK2 inhibition. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide research, including the development of more potent and selective CK2 inhibitors, the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, and the exploration of this compound's anti-inflammatory properties. In addition, this compound may have potential applications in the development of new cancer therapies, particularly in combination with other targeted therapies.

Synthesis Methods

N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with acryloyl chloride, followed by reduction with sodium borohydride. Alternatively, this compound can be synthesized by reacting 2-aminobenzothiazole with acrylonitrile, followed by reduction with lithium aluminum hydride. Both of these methods have been used successfully to produce high yields of this compound.

Scientific Research Applications

N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. As a potent inhibitor of CK2, this compound has been shown to have anti-cancer properties, as well as potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.

properties

IUPAC Name

N-(6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-12(17)15-14-16-13-10-6-4-3-5-9(10)7-8-11(13)18-14/h2,7-8H,1,3-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPDAYSSHMIAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC2=C(S1)C=CC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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